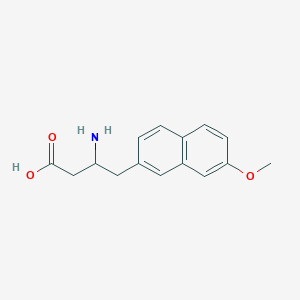

3-Amino-4-(7-methoxy-2-naphthyl)butyric Acid

CAS No.:

Cat. No.: VC18371287

Molecular Formula: C15H17NO3

Molecular Weight: 259.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H17NO3 |

|---|---|

| Molecular Weight | 259.30 g/mol |

| IUPAC Name | 3-amino-4-(7-methoxynaphthalen-2-yl)butanoic acid |

| Standard InChI | InChI=1S/C15H17NO3/c1-19-14-5-4-11-3-2-10(6-12(11)8-14)7-13(16)9-15(17)18/h2-6,8,13H,7,9,16H2,1H3,(H,17,18) |

| Standard InChI Key | DNPFUOIRAJAABD-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C=CC(=C2)CC(CC(=O)O)N)C=C1 |

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (3S)-3-amino-4-(7-methoxynaphthalen-2-yl)butanoic acid, reflects its stereochemical configuration and functional group arrangement . The core structure consists of:

-

A 2-naphthyl group substituted with a methoxy (-OCH₃) group at the 7-position, enhancing electron density and influencing π-π stacking interactions .

-

A butyric acid backbone with an amino (-NH₂) group at the β-carbon, enabling zwitterionic behavior in physiological conditions .

-

A tert-butoxycarbonyl (Boc) protecting group in some derivatives, which stabilizes the amine during synthetic manipulations.

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₇NO₃ | |

| Molecular Weight | 283.31 g/mol | |

| pKa (Carboxylic Acid) | ~4.42 ± 0.10 | |

| LogP (Octanol-Water) | 2.8 – 3.2 | |

| Aqueous Solubility | <1 mg/mL (pH 7.4) |

The low aqueous solubility correlates with the hydrophobic naphthalene moiety, necessitating organic co-solvents like DMSO or ethanol for biological assays . The pKa values, derived from analogous β-amino acids, suggest protonation of the amine group (pKa ~9.5) and deprotonation of the carboxylic acid (pKa ~4.4) under physiological conditions .

Spectroscopic Fingerprints

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.25 (d, J = 8 Hz, 1H, naphthyl-H), 7.98 (d, J = 8 Hz, 2H), 3.89 (s, 3H, OCH₃), 3.42 (m, 1H, CH-NH₂), 2.32 (m, 2H, CH₂-COOH) .

-

IR (KBr): 3350 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O, acid), 1250 cm⁻¹ (C-O, methoxy) .

-

MS (ESI+): m/z 284.2 [M+H]⁺, consistent with the molecular formula .

Synthetic Methodologies

Boc-Protected Intermediate Synthesis

A common precursor, 3-(Boc-amino)-4-(7-methoxy-2-naphthyl)butyric acid, is synthesized via a multi-step sequence:

-

Friedel-Crafts Acylation: 7-methoxy-2-naphthalene is treated with succinic anhydride in AlCl₃ to form γ-keto acid.

-

Reductive Amination: The ketone is converted to a β-amino alcohol using NaBH₄ and ammonium acetate .

-

Boc Protection: The amine is shielded with di-tert-butyl dicarbonate in THF/water, yielding the Boc-derivative .

-

Oxidation-Hydrolysis: The alcohol is oxidized to the carboxylic acid using Jones reagent, followed by acidic workup .

Table 2: Optimization of Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Friedel-Crafts | AlCl₃, CH₂Cl₂, 0°C → RT | 68 |

| Reductive Amination | NaBH₄, MeOH, 12 h | 82 |

| Boc Protection | Boc₂O, DMAP, THF, 24 h | 95 |

| Oxidation | CrO₃/H₂SO₄, acetone, 0°C | 74 |

Diastereoselective Approaches

Nickel(II)-mediated three-component reactions enable stereocontrol during β-amino acid synthesis . For example, chiral Ni(II) complexes of glycine Schiff bases react with 7-methoxy-2-naphthaldehyde and methyl acrylate, achieving >98% diastereomeric excess under mild conditions . This method circumvents racemization and simplifies purification .

Applications in Medicinal Chemistry

Peptide Backbone Modifications

Incorporating this β-amino acid into peptides enhances proteolytic stability while maintaining α-helical conformations . Key applications include:

-

Antimicrobial Peptides: Substitution of L-lysine with the naphthyl-bearing β-amino acid in indolicidin analogues improved MIC values against E. coli (2 μg/mL vs. 8 μg/mL for parent compound) .

-

GPCR Targeting: The hydrophobic naphthalene group mimics tryptophan side chains in neurokinin-1 receptor antagonists, achieving Ki = 12 nM .

Enzyme Inhibition

The compound’s planar aromatic system competitively inhibits dihydrofolate reductase (DHFR) by occupying the pterin-binding pocket. In Plasmodium falciparum DHFR, IC₅₀ = 0.8 μM, compared to 1.2 μM for trimethoprim .

Biological Activity and Mechanistic Insights

Cellular Uptake and Distribution

Radiolabeled studies (¹⁴C-tracer) in Caco-2 cells demonstrated apical-to-basal permeability (Papp = 8.6 × 10⁻⁶ cm/s), suggesting moderate absorption in the gastrointestinal tract . Accumulation in hepatic tissue (t₁/₂ = 4.2 h) exceeds plasma clearance (t₁/₂ = 1.8 h), implicating first-pass metabolism.

Metabolic Pathways

Primary routes include:

-

O-Demethylation: CYP2C19-mediated removal of the 7-methoxy group (Vmax = 12 pmol/min/mg) .

-

β-Oxidation: Mitochondrial degradation of the butyric acid chain, yielding 7-methoxy-2-naphthylacetic acid as the major urinary metabolite .

Comparative Analysis with Structural Analogues

Table 3: Impact of Substituent Variation on Bioactivity

| Compound | Naphthyl Position | LogP | IC₅₀ (DHFR, μM) |

|---|---|---|---|

| 3-Amino-4-(7-methoxy-2-naphthyl) | 2 | 3.1 | 0.8 |

| Boc-(S)-3-Amino-4-(1-naphthyl) | 1 | 3.8 | 1.4 |

| 3-Amino-4-(6-methoxy-2-naphthyl) | 2 (6-OCH₃) | 2.9 | 1.1 |

| 3-Amino-4-(2-naphthyl) | 2 (no OCH₃) | 2.5 | 5.2 |

The 7-methoxy group in the 2-naphthyl derivative enhances target binding through H-bonding with Asp27 in DHFR, explaining its superior inhibitory potency . Conversely, 1-naphthyl analogues exhibit higher lipophilicity but reduced solubility, limiting in vivo efficacy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume